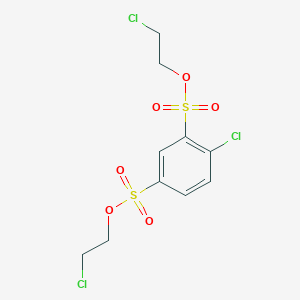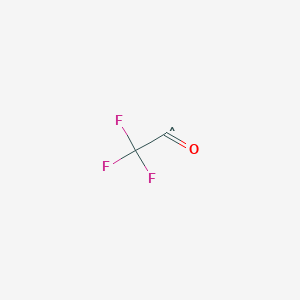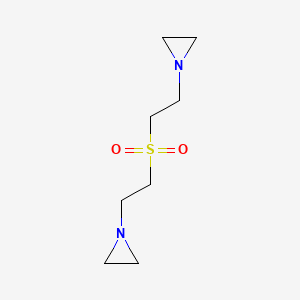
Aziridine, 1,1'-(sulfonyldiethylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1,1’-(sulfonyldiethylene)bis- is an organic compound that features a three-membered nitrogen-containing ring structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The aziridine ring is known for its high reactivity, which makes it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1,1’-(sulfonyldiethylene)bis- typically involves the reaction of ethyleneimine with sulfonyl chloride derivatives under controlled conditions. One common method is the reaction of ethyleneimine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent the decomposition of the aziridine ring.
Industrial Production Methods: Industrial production of aziridine, 1,1’-(sulfonyldiethylene)bis- often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale while minimizing the risk of side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions: Aziridine, 1,1’-(sulfonyldiethylene)bis- undergoes a variety of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high ring strain in the aziridine ring makes it particularly susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Ring-Opening Reactions: These reactions typically involve nucleophiles such as amines, thiols, and alcohols. The reaction conditions often include the use of a Lewis acid catalyst to activate the aziridine ring.
Oxidation Reactions: Oxidation of aziridine, 1,1’-(sulfonyldiethylene)bis- can be achieved using oxidizing agents such as hydrogen peroxide or peracids. These reactions typically result in the formation of sulfonyl-containing products.
Substitution Reactions: Substitution reactions involve the replacement of one of the substituents on the aziridine ring with another group. Common reagents for these reactions include halogenating agents and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, amine-containing compounds, and other nitrogen-containing heterocycles.
Scientific Research Applications
Aziridine, 1,1’-(sulfonyldiethylene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a tool for probing biological pathways.
Medicine: Aziridine derivatives have shown potential as anticancer agents due to their ability to alkylate DNA and inhibit cell proliferation.
Industry: The compound is used in the production of polymers and coatings, where its reactivity is harnessed to create cross-linked materials with enhanced properties.
Mechanism of Action
The mechanism of action of aziridine, 1,1’-(sulfonyldiethylene)bis- involves the nucleophilic attack on the highly strained aziridine ring. This attack leads to the ring-opening and formation of reactive intermediates that can further react with various substrates. The molecular targets of this compound include nucleophilic sites on proteins, DNA, and other biomolecules, leading to a range of biological effects.
Comparison with Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring structure.
Azetidine: A four-membered nitrogen-containing ring compound.
Ethyleneimine: A related compound with a similar structure but without the sulfonyl group.
Uniqueness: Aziridine, 1,1’-(sulfonyldiethylene)bis- is unique due to the presence of the sulfonyl group, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. The sulfonyl group also imparts additional stability to the compound, making it more suitable for various industrial applications compared to simpler aziridines.
Properties
CAS No. |
13784-85-5 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-[2-[2-(aziridin-1-yl)ethylsulfonyl]ethyl]aziridine |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12,7-5-9-1-2-9)8-6-10-3-4-10/h1-8H2 |
InChI Key |
YAJMVBVTMODENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCS(=O)(=O)CCN2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


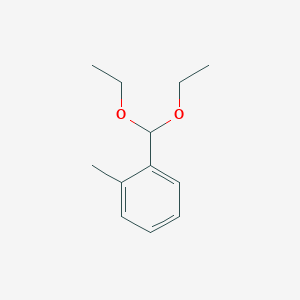
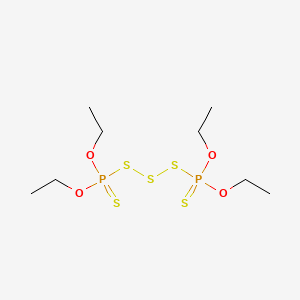
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)
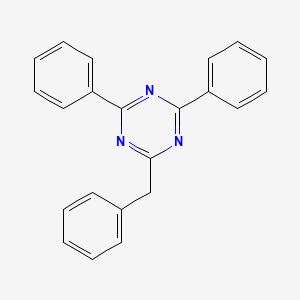
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)

![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

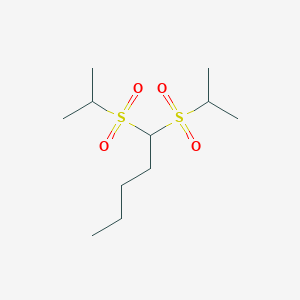
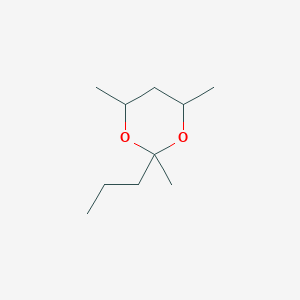
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
